N-(2,4-dichlorobenzyl)methanesulfonamide

Description

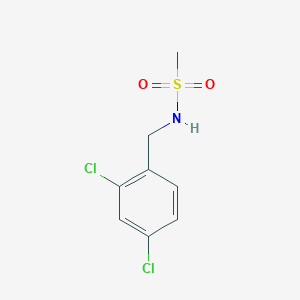

N-(2,4-Dichlorobenzyl)methanesulfonamide is a sulfonamide derivative characterized by a 2,4-dichlorobenzyl group attached to a methanesulfonamide moiety. Sulfonamides are widely studied for their pharmacological and chemical properties, including antibacterial, antiviral, and enzyme-inhibitory activities. The 2,4-dichlorobenzyl substituent enhances lipophilicity and may influence binding to biological targets through halogen bonding or steric effects.

Properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO2S/c1-14(12,13)11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DREVBHXICMKNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Inhibition of Autotaxin

One of the most significant applications of N-(2,4-dichlorobenzyl)methanesulfonamide is its role as an inhibitor of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA plays a crucial role in cancer progression and other pathological conditions. Studies have shown that this compound can selectively inhibit autotaxin without obstructing substrate access to the catalytic site, indicating its potential as a therapeutic agent in cancer treatment.

Antitumor Agent

Due to its inhibitory effects on autotaxin, this compound is being investigated as a potential antitumor agent. Research indicates that it may modulate various cellular processes associated with cancer progression. Molecular docking studies have revealed insights into its binding affinity and mechanism of action .

Agricultural Applications

This compound is also related to sulfentrazone, a commercial herbicide used in agriculture. The synthesis and purification processes for sulfentrazone involve similar chemical reactions and methodologies as those used for this compound. This connection highlights the compound's relevance in agricultural chemistry as well .

Case Study 1: Autotaxin Inhibition

A study focusing on the inhibition of autotaxin demonstrated that this compound effectively reduced LPA levels in vitro. This reduction correlated with decreased cell proliferation in cancer cell lines, suggesting its potential use as an adjunct therapy in oncology.

Case Study 2: Herbicidal Activity

Research on sulfentrazone has shown that derivatives of this compound exhibit herbicidal properties. These compounds were tested against various weed species, demonstrating significant efficacy at low concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Core Motifs

The following compounds share the N-(2,4-dichlorobenzyl) group but differ in core structures and substituents, leading to distinct physicochemical and biological profiles:

Therapeutic Potential and Challenges

- Antitumor Agents : Ru(II) complexes () demonstrated cytotoxicity via DNA intercalation or ROS generation, though their large size may limit bioavailability .

- Metabolic Stability : Methyl ester derivatives (e.g., LONI2) are prone to hydrolysis in vivo, whereas N-methyl amides (e.g., LONI11) exhibit improved stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)methanesulfonamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dichlorobenzylamine and methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Key parameters include maintaining anhydrous conditions, controlled temperature (0–25°C), and stoichiometric ratios. Purity is enhanced by column chromatography, and yields are monitored via TLC (hexane/ethyl acetate systems) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm the sulfonamide linkage (–SO₂NH–) and aromatic substitution patterns. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. IR spectroscopy identifies sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What in vitro models are suitable for preliminary toxicity screening of this compound?

- Methodological Answer : Start with cell viability assays (MTT or resazurin) in human hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines. IC₅₀ values determine cytotoxicity thresholds. Metabolic stability is assessed using liver microsomes, and Ames tests evaluate mutagenicity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound derivatives?

- Methodological Answer : Perform SAR studies by synthesizing analogs with substituents at the benzyl or sulfonamide group. Test activity against target enzymes (e.g., carbonic anhydrase) or receptors via enzyme inhibition assays (IC₅₀) or SPR binding kinetics. Computational docking (e.g., AutoDock) predicts binding affinities, validated by X-ray crystallography if feasible .

Q. What computational strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer : Use molecular dynamics simulations to assess ligand-receptor interactions under varying pH or solvation conditions. Meta-analyses of published data identify outliers, while experimental replication under standardized protocols (e.g., fixed ATP concentrations in kinase assays) reduces variability .

Q. How can this compound be integrated into combination therapies for enhanced efficacy?

- Methodological Answer : Screen synergistic effects with existing drugs (e.g., cisplatin in cancer) using Chou-Talalay combination indices. In vivo xenograft models evaluate tumor regression. Pharmacokinetic compatibility is tested via co-administration in rodents, with LC-MS/MS quantifying plasma concentrations .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) followed by UPLC-QTOF-MS identify degradation pathways (e.g., hydrolysis of sulfonamide). Forced degradation (acid/base/oxidative stress) isolates intermediates, with NMR elucidating structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.